![molecular formula C12H9F3N2O2 B3306018 N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide CAS No. 926187-00-0](/img/structure/B3306018.png)
N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide
Vue d'ensemble
Description
“N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide” is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9F3N2O2/c13-12(14,15)9-5-8(1-2-10(9)16)17-11(18)7-3-4-19-6-7/h1-6H,16H2,(H,17,18) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 270.21 .Applications De Recherche Scientifique
Furan Derivatives in Sustainable Chemistry
Furan derivatives, like 5-Hydroxymethylfurfural (HMF), are crucial for sustainable chemistry, offering a renewable alternative for the chemical industry. HMF and its derivatives can be produced from plant biomass and serve as feedstock for producing monomers, polymers, and various functional materials, potentially replacing non-renewable hydrocarbons. This highlights the role of furan compounds in advancing sustainable materials science and chemical production (Chernyshev, Kravchenko, & Ananikov, 2017).
Arylmethylidenefuranones in Organic Synthesis
Arylmethylidenefuranones are valuable in organic synthesis, reacting with various nucleophiles to produce a wide range of compounds. Their versatility is showcased in the synthesis of amides, hydrazides, and heterocyclic compounds, demonstrating the utility of furan-based structures in constructing complex molecules for potential pharmaceutical and agrochemical applications (Kamneva, Anis’kova, & Egorova, 2018).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives illustrate the therapeutic potential of compounds with specific functional groups. These derivatives have been studied for their anticancer properties, showcasing how modifications of the basic structure can enhance biological activity and lead to potential anticancer agents. The research underscores the importance of functional groups in designing drugs with targeted therapeutic effects (De, Baltas, & Bedos-Belval, 2011).
Advanced Oxidation Processes in Environmental Chemistry
Research on the degradation of nitrogen-containing hazardous compounds, including amino and azo compounds, via advanced oxidation processes (AOPs) reflects the environmental applications of chemical research. These studies highlight the efficacy of AOPs in mineralizing resistant compounds, contributing to the development of technologies for water treatment and pollution mitigation. This area of research is crucial for understanding the environmental impact and management of chemical compounds (Bhat & Gogate, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Pharmacokinetics
It is known that the compound is a solid at room temperature and is more soluble in organic solvents than in water . These properties may affect its bioavailability and distribution within the body.
Result of Action
Based on its use in proteomics research , it may influence protein-related processes, potentially leading to changes in cellular function or structure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide. For instance, the compound’s reactivity, physico-chemical behavior, and biological activity can be affected by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity . Additionally, the compound’s solubility in different solvents can impact its distribution and efficacy in different biological environments.
Propriétés
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-5-8(1-2-10(9)16)17-11(18)7-3-4-19-6-7/h1-6H,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUSSEKPEDOJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=COC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester](/img/structure/B3305945.png)
![1-[(4-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3305952.png)
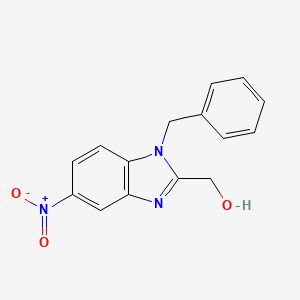
![2-Chloro-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3305973.png)
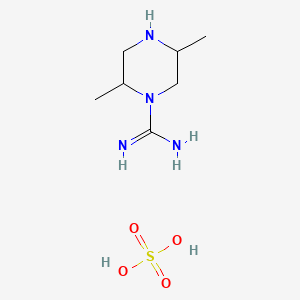
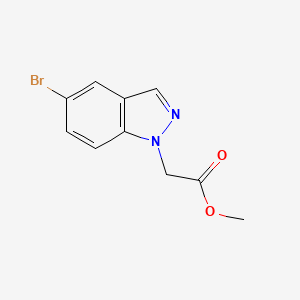
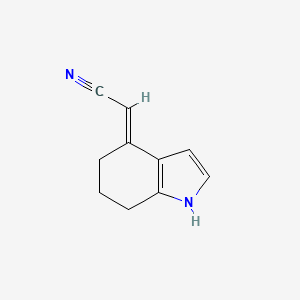
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3306000.png)
![2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B3306021.png)
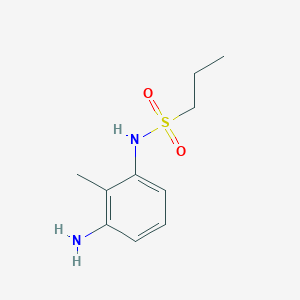
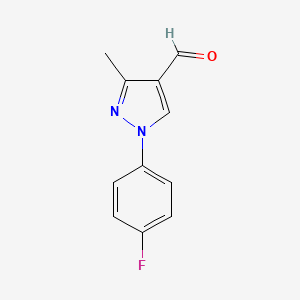
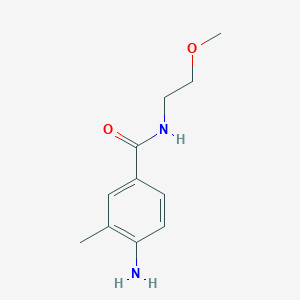
![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)
